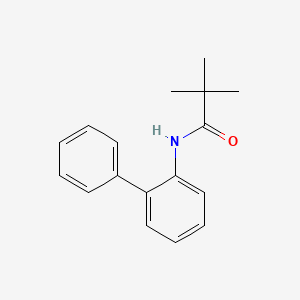![molecular formula C19H18N4OS B3885735 5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3885735.png)
5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 2-methyl-3-phenylprop-2-en-1-ylidene group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would require consultation of industrial chemistry resources.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group.
Reduction: Reduction reactions can occur at the imine group.
Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group may lead to the formation of disulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known triazole antifungal agent.
Itraconazole: Another triazole derivative with antifungal properties.
Uniqueness
The unique structural features of 5-(4-methoxyphenyl)-4-{[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol, such as the methoxyphenyl and phenylprop-2-en-1-ylidene groups, may confer specific biological activities and properties that distinguish it from other triazole derivatives.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-14(12-15-6-4-3-5-7-15)13-20-23-18(21-22-19(23)25)16-8-10-17(24-2)11-9-16/h3-13H,1-2H3,(H,22,25)/b14-12+,20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGSRERCPUDK-OCRAYANJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,3-difluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3885675.png)
![ETHYL 5-ACETYL-4-METHYL-2-[2-(2-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B3885696.png)
![7-HYDROXY-3-PHENYL-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE](/img/structure/B3885703.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885704.png)
![5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3885712.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B3885714.png)
![N-[(Z)-(4-methylphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885732.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885742.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3885748.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B3885750.png)
![7-methyl-5-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3885751.png)
![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B3885758.png)

